FAM azide, 6-isomer

Description

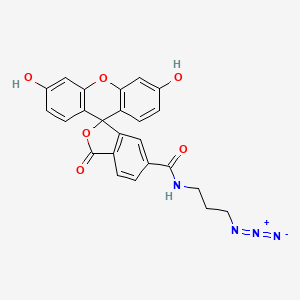

Structure

3D Structure

Properties

IUPAC Name |

N-(3-azidopropyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O6/c25-28-27-9-1-8-26-22(31)13-2-5-16-19(10-13)24(34-23(16)32)17-6-3-14(29)11-20(17)33-21-12-15(30)4-7-18(21)24/h2-7,10-12,29-30H,1,8-9H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDJGCPZDAATOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to FAM Azide 6-Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAM azide 6-isomer, also known as 6-Carboxyfluorescein azide, is a high-performance, green fluorescent probe widely utilized in life sciences research and drug development.[1] As a derivative of fluorescein, it possesses excellent spectral properties, including a high quantum yield, making it a robust tool for the fluorescent labeling of biomolecules.[1][2] Its key feature is the terminal azide group, which enables its use in bioorthogonal "click chemistry" reactions, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This reaction allows for the precise and stable covalent labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans, even in complex biological systems. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for FAM azide 6-isomer.

Core Properties of FAM Azide 6-Isomer

FAM azide 6-isomer is a xanthene-based dye characterized by its bright green fluorescence and high photostability. The "6-isomer" designation refers to the attachment point of the carboxyfluorescein to the azido-containing linker. It is crucial to use the pure 6-isomer for consistent labeling and to avoid the chromatographic separation issues that can arise with mixtures of 5- and 6-isomers.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for FAM azide 6-isomer is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₂₄H₁₈N₄O₆ | |

| Molecular Weight | 458.42 g/mol | |

| CAS Number | 1386385-76-7 | |

| Excitation Maximum (λex) | ~494-496 nm | |

| Emission Maximum (λem) | ~516-520 nm | |

| Molar Extinction Coefficient (ε) | ~75,000 - 83,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.9 | |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, alcohols) | |

| Storage Conditions | -20°C, protected from light |

Key Applications in Research and Drug Development

The versatility of FAM azide 6-isomer makes it a valuable tool across various scientific disciplines.

-

Bioconjugation: It is widely used for the stable and specific labeling of DNA, RNA, proteins, and carbohydrates.

-

Drug Discovery & Cellular Imaging: Its bright and stable fluorescence is ideal for live-cell imaging, high-content screening, and tracking the localization and trafficking of biomolecules.

-

Diagnostics & Biosensing: It is integral to the development of fluorescence-based assays and biosensors.

Experimental Protocols

The following are detailed methodologies for common applications of FAM azide 6-isomer.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol describes the labeling of an alkyne-modified protein with FAM azide 6-isomer.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

FAM azide 6-isomer (10 mM stock in DMSO)

-

Copper(II) sulfate (CuSO₄) (50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (50 mM stock in water)

-

Sodium ascorbate (100 mM stock in water, freshly prepared)

-

Size-exclusion chromatography column for purification

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with FAM azide 6-isomer (final concentration 10-100 µM).

-

Catalyst Preparation: In a separate tube, premix CuSO₄ and THPTA at a 1:5 molar ratio.

-

Reaction Initiation: Add the CuSO₄/THPTA mixture to the protein/azide solution to a final CuSO₄ concentration of 1 mM.

-

Reduction: Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Purify the FAM-labeled protein from excess reagents using a size-exclusion chromatography column.

Labeling of Alkyne-Modified DNA

This protocol outlines the labeling of an alkyne-containing oligonucleotide.

Materials:

-

Alkyne-modified oligonucleotide

-

FAM azide 6-isomer (10 mM stock in DMSO)

-

Copper(II)-TBTA complex (10 mM stock in 55% DMSO)

-

Sodium Ascorbate (5 mM stock in water, freshly prepared)

-

Triethylammonium acetate buffer (2 M, pH 7.0)

-

DMSO

-

Acetone (for precipitation)

Procedure:

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.

-

Buffering: Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.

-

Reagent Addition: Add DMSO, followed by the FAM azide 6-isomer stock solution. Vortex to mix.

-

Reduction: Add the freshly prepared sodium ascorbate solution and vortex briefly.

-

Degassing: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 30 seconds to remove oxygen.

-

Catalyst Addition: Add the Copper(II)-TBTA stock solution. Flush the vial with inert gas and cap tightly.

-

Incubation: Vortex the mixture thoroughly. If precipitation occurs, heat the vial at 80°C for 3 minutes and vortex again. Incubate at room temperature overnight.

-

Purification: Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone and incubating at -20°C for 20 minutes. Centrifuge to pellet the DNA, wash with acetone, and dry the pellet. The conjugate can be further purified by HPLC or PAGE.

Visualizations: Workflows and Signaling Pathways

To illustrate the utility of FAM azide 6-isomer, the following diagrams depict a general experimental workflow and a conceptual signaling pathway that can be investigated using this fluorescent probe.

Caption: General workflow for labeling a biomolecule with FAM azide 6-isomer via CuAAC.

Caption: Conceptual pathway for tracking GPCR trafficking using FAM azide 6-isomer.

Photostability and Comparison with Other Dyes

FAM azide 6-isomer exhibits good photostability, making it suitable for various imaging applications. However, for demanding applications requiring prolonged or intense light exposure, such as super-resolution microscopy, other dyes like Alexa Fluor 488 may offer superior photostability. While FAM provides a high quantum yield and is a cost-effective choice, Alexa Fluor 488 is also less sensitive to pH changes. The choice between these dyes will depend on the specific experimental requirements, including the imaging modality, duration, and the need for quantitative fluorescence measurements in environments with potential pH fluctuations.

Troubleshooting Common Issues in Labeling Reactions

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | Inefficient click reaction | Ensure the sodium ascorbate solution is freshly prepared. Degas the reaction mixture to remove oxygen, which can oxidize Cu(I). Optimize the concentration of the catalyst and ligand. |

| Precipitation of the dye | If using a high concentration of the azide, consider using a water-soluble version or increasing the amount of organic co-solvent (e.g., DMSO). | |

| High Background Signal | Non-specific binding of the dye | Ensure thorough purification of the labeled biomolecule to remove all unconjugated dye. Include adequate washing steps in cell-based assays. |

| Aggregation of the labeled protein | Perform labeling and purification in the presence of a non-ionic detergent (e.g., 0.1% Tween-20). | |

| Photobleaching during Imaging | Excessive light exposure | Reduce laser power and/or exposure time. Use an anti-fade mounting medium for fixed samples. |

Conclusion

FAM azide 6-isomer is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its bright green fluorescence, high quantum yield, and reactivity in click chemistry reactions make it an excellent choice for a wide range of applications in research and drug development. By understanding its properties and following optimized experimental protocols, researchers can effectively utilize this probe to gain valuable insights into complex biological processes.

References

An In-Depth Technical Guide to 6-Carboxyfluorescein Azide: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein azide, commonly known as 6-FAM azide, is a vital fluorescent probe in modern biochemical and pharmaceutical research. As a derivative of fluorescein, it possesses excellent photophysical properties, including a high quantum yield and strong absorption in the visible spectrum. The incorporation of an azide moiety makes it a prime reagent for bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction's high efficiency, specificity, and biocompatibility have established 6-FAM azide as an indispensable tool for the fluorescent labeling of a wide array of biomolecules, including nucleic acids, proteins, and carbohydrates. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and visualizations of key reaction pathways and workflows.

Core Chemical and Physical Properties

6-Carboxyfluorescein azide is a yellow to orange solid that is soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.[1][2][][4] Proper storage is crucial for maintaining its integrity; it should be stored at -20°C in the dark.[1] The quantitative data regarding its properties are summarized in the table below.

| Property | Value | References |

| Alternate Names | 6-FAM azide, Fluorescein Azide | |

| Molecular Formula | C₂₄H₁₈N₄O₆ | |

| Molecular Weight | 458.43 g/mol | |

| CAS Number | 1386385-76-7 | |

| Physical State | Yellow to orange solid | |

| Excitation Maximum (λex) | 493-496 nm | |

| Emission Maximum (λem) | 516-520 nm | |

| Molar Extinction Coefficient (ε) | 75,000 - 83,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.9 | |

| Purity | ≥ 95% (HPLC) | |

| Solubility | DMSO, DMF, Methanol | |

| Storage Conditions | -20°C, protect from light |

Reaction Mechanism and Experimental Workflows

The primary application of 6-carboxyfluorescein azide is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the azide group on the 6-FAM molecule and a terminal alkyne on a target biomolecule.

A typical experimental workflow for labeling a biomolecule, such as a protein or an oligonucleotide, involves the preparation of the biomolecule with a terminal alkyne, followed by the click reaction with 6-FAM azide in the presence of a copper(I) catalyst.

References

An In-Depth Technical Guide to the Fluorescence Spectrum and Applications of FAM Azide 6-Isomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent properties of 6-Carboxyfluorescein (FAM) azide, 6-isomer, a widely utilized fluorescent probe in biological research. It details the spectral characteristics, experimental protocols for their determination, and its application in a key experimental workflow.

Core Photophysical Properties of 6-FAM Azide

6-FAM azide is a derivative of fluorescein, one of the most common fluorophores in life sciences. The 6-isomer designation specifies the attachment point of the carboxamide linker terminating in an azide group, which is crucial for its use in "click chemistry" reactions. Its bright green fluorescence and high quantum yield make it an excellent choice for labeling and detecting biomolecules.

Quantitative Spectral Data

The key photophysical parameters of 6-FAM azide (6-isomer) are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 492 - 496 nm | [1][2][3][4][5] |

| Emission Maximum (λem) | 516 - 520 nm | |

| Molar Extinction Coefficient (ε) | 74,000 - 83,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.93 | |

| Recommended pH Range | 7.5 - 8.5 |

Note: The exact spectral values can be influenced by the solvent, pH, and conjugation to a biomolecule.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of fluorescent probes. Below are protocols for determining the key photophysical properties of 6-FAM azide and for its use in a common cell-based assay.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

-

6-FAM azide, 6-isomer

-

High-purity solvent (e.g., DMSO, DMF, or an appropriate aqueous buffer like PBS at pH > 8)

-

UV-Vis spectrophotometer

-

Calibrated quartz cuvettes (1 cm path length)

-

Analytical balance and volumetric flasks

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of 6-FAM azide and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen such that the absorbance values at the λmax fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure Absorbance: For each dilution, measure the absorbance spectrum using the spectrophotometer. Use the same solvent as a blank reference.

-

Identify λmax: Determine the wavelength of maximum absorbance (λmax) from the spectra.

-

Plot Data: Plot the absorbance at λmax against the concentration of 6-FAM azide for each dilution.

-

Calculate Extinction Coefficient: The data should yield a straight line passing through the origin. The slope of this line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration in mol/L, and l is the path length in cm.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials:

-

6-FAM azide, 6-isomer solution

-

Fluorescence standard with known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

-

UV-Vis spectrophotometer and a spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (must be the same for the sample and the standard)

Procedure:

-

Prepare Solutions: Prepare a series of dilute solutions of both the 6-FAM azide and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission: Record the fluorescence emission spectrum for each solution using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculate Quantum Yield: The quantum yield of the 6-FAM azide (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' refers to the 6-FAM azide and 'std' refers to the standard.

-

Protocol 3: EdU Cell Proliferation Assay using Click Chemistry

6-FAM azide is frequently used to detect cell proliferation in the EdU (5-ethynyl-2'-deoxyuridine) assay. EdU, a thymidine analog, is incorporated into newly synthesized DNA. The alkyne group of EdU is then detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with 6-FAM azide.

Materials:

-

Cells of interest

-

Cell culture medium and supplements

-

EdU solution (e.g., 10 mM in DMSO)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

Click reaction cocktail components:

-

6-FAM azide, 6-isomer (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) solution

-

Reducing agent (e.g., Sodium Ascorbate, freshly prepared)

-

-

Wash buffer (e.g., PBS with 3% BSA)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture and EdU Labeling:

-

Plate cells at the desired density and allow them to adhere.

-

Treat cells with EdU at a final concentration of 10-20 µM in the culture medium and incubate for a period that allows for DNA replication (e.g., 2 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the components in the following order: reaction buffer, CuSO₄, 6-FAM azide, and finally, the sodium ascorbate solution to initiate the reaction.

-

Remove the permeabilization buffer and add the click reaction cocktail to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells twice with PBS containing 3% BSA.

-

Stain the nuclei with DAPI for 5-10 minutes.

-

Wash the cells a final time with PBS.

-

-

Imaging:

-

Mount the coverslip on a microscope slide.

-

Image the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue channel) and FAM (green channel). EdU-positive, proliferating cells will exhibit green fluorescence in their nuclei.

-

Visualizations

Experimental Workflow: EdU Cell Proliferation Assay

The following diagram illustrates the key steps in the EdU cell proliferation assay, from labeling to detection with 6-FAM azide.

Caption: Workflow for detecting cell proliferation using EdU incorporation and 6-FAM azide click chemistry.

Signaling Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This diagram illustrates the chemical principle behind the detection of EdU with 6-FAM azide. The copper(I) catalyst facilitates the covalent linkage between the alkyne on EdU and the azide on the FAM dye.

Caption: The catalytic cycle of the CuAAC reaction for labeling EdU-containing DNA with 6-FAM azide.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. lumiprobe.com [lumiprobe.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]

6-FAM Azide: A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Carboxyfluorescein (6-FAM) azide, a widely utilized fluorescent probe in biological research and drug development. This document details its core photophysical properties, provides experimental protocols for its application, and illustrates key workflows using diagrammatic representations.

Core Photophysical and Chemical Properties

6-FAM azide is a derivative of fluorescein, a bright, green-fluorescent dye, that has been modified with an azide group. This functionalization allows for its covalent attachment to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] Its high fluorescent quantum yield and photostability make it a reliable choice for a variety of applications, including bioconjugation, cellular imaging, and diagnostics.[3] The photophysical properties of 6-FAM are known to be sensitive to pH, a factor that should be considered in experimental design.[1][4]

The key photophysical and chemical characteristics of 6-FAM azide are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Excitation Maximum (λex) | 494 - 496 nm | |

| Emission Maximum (λem) | 516 - 520 nm | |

| Extinction Coefficient (ε) | 75,000 - 83,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.93 | |

| Molecular Formula | C₂₄H₁₈N₄O₆ | |

| Molecular Weight | ~458.4 g/mol | |

| Solubility | DMSO, DMF, MeOH | |

| Purity | ≥ 90% (HPLC) | |

| Appearance | Yellow to orange solid |

Experimental Protocols

6-FAM azide is a versatile tool for fluorescently labeling a wide range of biomolecules, including DNA, RNA, proteins, and carbohydrates. The following sections provide detailed methodologies for its use in common experimental applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling

This protocol describes a general procedure for labeling an alkyne-modified biomolecule with 6-FAM azide.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

6-FAM azide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Triethylammonium acetate buffer (or other appropriate reaction buffer)

-

DMSO or DMF for dissolving the dye

-

Purification system appropriate for the biomolecule (e.g., size-exclusion chromatography, ethanol precipitation)

Procedure:

-

Preparation of Reagents:

-

Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer.

-

Prepare a stock solution of 6-FAM azide (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Prepare fresh stock solutions of copper(II) sulfate (e.g., 10 mM in water) and sodium ascorbate (e.g., 100 mM in water).

-

-

Labeling Reaction:

-

In a reaction vessel, combine the alkyne-modified biomolecule and 6-FAM azide. The molar ratio will need to be optimized for the specific application.

-

Add the copper(II) sulfate solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate reduces Cu(II) to the catalytic Cu(I) species.

-

Incubate the reaction at room temperature, protected from light, for 1-4 hours. The reaction time may require optimization.

-

-

Purification:

-

Following the incubation, purify the 6-FAM-labeled biomolecule from excess reagents.

-

For proteins, size-exclusion chromatography is a common method.

-

For DNA, ethanol precipitation can be used.

-

-

Analysis:

-

Confirm successful labeling by measuring the absorbance and fluorescence of the purified product.

-

Flow Cytometry for Analysis of Labeled Cells

This protocol provides a general workflow for analyzing cells labeled with 6-FAM azide using flow cytometry, for example, in cell proliferation assays using EdU (5-ethynyl-2'-deoxyuridine).

Materials:

-

Cells metabolically labeled with an alkyne-containing molecule (e.g., EdU)

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., saponin-based buffer)

-

Click chemistry reaction cocktail:

-

6-FAM azide

-

Copper(II) sulfate

-

Sodium ascorbate

-

Reaction buffer

-

-

FACS buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest and wash the cells that have been metabolically labeled.

-

Resuspend the cells in PBS.

-

-

Fixation and Permeabilization:

-

Fix the cells by incubating them in fixation buffer.

-

Wash the cells and then resuspend them in permeabilization buffer to allow entry of the click chemistry reagents.

-

-

Click Reaction:

-

Prepare the click reaction cocktail containing 6-FAM azide, copper(II) sulfate, and sodium ascorbate in a reaction buffer.

-

Resuspend the permeabilized cells in the click reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Staining (Optional):

-

Wash the cells with FACS buffer to remove unreacted click chemistry reagents.

-

If desired, perform additional staining, such as for DNA content with propidium iodide.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in FACS buffer.

-

Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation and appropriate filters for detecting the green fluorescence of 6-FAM.

-

Signaling Pathways and Applications

While 6-FAM azide itself is not part of a signaling pathway, it is a critical tool for visualizing and quantifying molecules that are. For instance, in cell proliferation assays, 6-FAM azide is used to detect the incorporation of EdU into newly synthesized DNA, providing a direct measure of S-phase progression in the cell cycle. This allows researchers to study the effects of various stimuli or drugs on cell division, a fundamental process in many signaling pathways related to growth, development, and cancer.

The general principle involves introducing a bioorthogonally functionalized molecule (containing an alkyne group) that participates in a specific cellular process. The subsequent labeling with 6-FAM azide via click chemistry allows for the visualization and quantification of that process.

References

Synthesis of 6-Carboxyfluorescein Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 6-carboxyfluorescein azide (6-FAM-azide), a vital fluorescent probe for bioorthogonal labeling applications. This document details the synthetic pathway, experimental protocols, and key characterization data to assist researchers in the successful preparation and application of this important compound.

Introduction

6-Carboxyfluorescein azide, commonly known as 6-FAM-azide, is a derivative of the highly fluorescent dye, fluorescein. The presence of a terminal azide group allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". Its bright green fluorescence, with excitation and emission maxima around 494 nm and 520 nm respectively, makes it an ideal tool for a wide range of applications in molecular biology, drug discovery, and diagnostics.[1][2]

Synthetic Pathway Overview

The synthesis of 6-carboxyfluorescein azide is a two-step process:

-

Synthesis of 6-Carboxyfluorescein: This initial step involves the condensation of resorcinol with 4-carboxyphthalic anhydride (trimellitic anhydride) in the presence of an acid catalyst. This reaction typically yields a mixture of the 5- and 6-isomers of carboxyfluorescein, which can be separated.[3]

-

Conversion to 6-Carboxyfluorescein Azide: The carboxylic acid moiety of the purified 6-carboxyfluorescein is then activated and coupled with an amino-azide linker, typically 3-azidopropan-1-amine, to form the final azide-functionalized product.[2][4]

Experimental Protocols

Synthesis of 6-Carboxyfluorescein (Mixture of 5- and 6-isomers)

This protocol is adapted from established methods for the synthesis of carboxyfluorescein.

Materials:

-

Resorcinol

-

4-Carboxyphthalic anhydride (Trimellitic anhydride)

-

Methanesulfonic acid or Zinc Bromide

-

Hydrochloric acid (1N)

-

Deionized water

Procedure:

-

A homogenous mixture of 4-carboxyphthalic anhydride (1 equivalent), resorcinol (2 equivalents), and methanesulfonic acid (as solvent and catalyst) is prepared in a round-bottom flask equipped with a reflux condenser. Alternatively, zinc bromide (1.5 equivalents) can be used as a catalyst.

-

The reaction mixture is heated to 85°C (with methanesulfonic acid) or 180°C (with zinc bromide) and stirred for a specified time (e.g., 80 minutes for the zinc bromide method).

-

After cooling to room temperature, the mixture is poured into ice-cold 1N hydrochloric acid.

-

The resulting suspension is heated to reflux for 1 hour and then filtered while hot.

-

The collected solid is washed with 1N hydrochloric acid, refluxed again for 1 hour, and filtered.

-

The crude product, a mixture of 5- and 6-carboxyfluorescein, is collected and dried under vacuum. The typical yield for the crude mixture is around 49%.

Purification of 6-Carboxyfluorescein:

The separation of the 5- and 6-isomers can be achieved by fractional recrystallization from a methanol/hexane or ethanol/hexane solvent system.

Synthesis of 6-Carboxyfluorescein Azide

This protocol is based on standard carbodiimide-mediated amide coupling reactions.

Materials:

-

6-Carboxyfluorescein (pure 6-isomer)

-

3-Azidopropan-1-amine hydrochloride (or the free base)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 6-carboxyfluorescein (1 equivalent) in anhydrous DMF or DMSO.

-

Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

-

In a separate flask, dissolve 3-azidopropan-1-amine hydrochloride (1.5 equivalents) in anhydrous DMF and add DIPEA (2 equivalents) to neutralize the salt and generate the free amine.

-

Add the solution of 3-azidopropan-1-amine to the activated 6-carboxyfluorescein solution.

-

Stir the reaction mixture at room temperature overnight, protected from light.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 6-carboxyfluorescein azide.

Data Presentation

Physicochemical Properties of 6-Carboxyfluorescein Azide

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₈N₄O₆ | |

| Molecular Weight | 458.43 g/mol | |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in DMF, DMSO, and alcohols | |

| Purity | ≥95% (by HPLC) |

Spectroscopic Properties of 6-Carboxyfluorescein Azide

| Property | Value | Reference |

| Absorption Maximum (λabs) | 494 nm | |

| Emission Maximum (λem) | 520 nm | |

| Molar Extinction Coefficient (ε) | ~75,000 - 83,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.9 |

Mandatory Visualizations

Synthetic Pathway of 6-Carboxyfluorescein Azide

Caption: Overall synthetic scheme for 6-carboxyfluorescein azide.

Experimental Workflow for the Synthesis of 6-Carboxyfluorescein Azide

Caption: Step-by-step experimental workflow for the synthesis.

Logical Relationship of Reagents in Amide Coupling

Caption: Reagent interactions in the amide coupling step.

References

Unveiling the Mechanism and Application of 6-FAM Azide: A Technical Guide for Researchers

An in-depth exploration of the fluorescent probe, 6-carboxyfluorescein (FAM) azide 6-isomer, this guide details its core mechanism of action, provides quantitative data for experimental design, and offers comprehensive protocols for its application in bioconjugation and cellular imaging.

Core Mechanism: Bioorthogonal Labeling via Click Chemistry

The primary mechanism of action of 6-FAM azide is not pharmacological but rather its function as a highly efficient fluorescent reporter molecule in bioorthogonal "click chemistry" reactions.[1][2] This chemistry allows for the precise and stable attachment of the bright green fluorescein dye to a wide array of biomolecules without interfering with their native biological functions.[2][3] The azide group (N3) on the 6-FAM molecule is the key functional moiety that enables it to participate in these specific ligation reactions.

The two main types of click chemistry reactions involving 6-FAM azide are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and widely used reaction involves the formation of a stable triazole linkage between the terminal azide group of 6-FAM azide and a terminal alkyne-modified biomolecule.[4] The reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of cycloaddition. This method is highly efficient and specific, resulting in high yields of the labeled product.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), incorporated into the biomolecule of interest. The inherent ring strain of the cyclooctyne readily reacts with the azide group of 6-FAM azide to form a stable triazole without the need for a metal catalyst. This makes SPAAC an ideal choice for live-cell imaging and in vivo studies.

The bio-orthogonal nature of these reactions ensures that the 6-FAM azide reacts selectively with its alkyne partner, avoiding side reactions with other functional groups present in complex biological samples. This specificity leads to a high signal-to-noise ratio in imaging and detection experiments.

Quantitative Data for Experimental Design

The selection of a fluorophore is critically dependent on its photophysical properties. The following table summarizes the key quantitative characteristics of 6-FAM azide to aid in experimental setup and data interpretation.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~494-496 nm | |

| Emission Maximum (λem) | ~516-520 nm | |

| Extinction Coefficient (ε) | ~75,000 - 83,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.9 | |

| Molecular Weight | 458.43 g/mol | |

| Purity | ≥95% |

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core reaction mechanisms and a typical experimental workflow for biomolecule labeling using 6-FAM azide.

Experimental Protocols

The following are generalized protocols for the labeling of proteins and for cellular imaging using 6-FAM azide via CuAAC. These should be optimized for the specific biomolecule and experimental system.

Protein Labeling with 6-FAM Azide via CuAAC

This protocol describes the labeling of a protein that has been engineered to contain an alkyne-bearing unnatural amino acid.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

6-FAM Azide

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Prepare Stock Solutions:

-

Dissolve 6-FAM azide in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM solution of CuSO4 in water.

-

Prepare a 50 mM solution of THPTA in water.

-

Freshly prepare a 1 M solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

-

Add the 6-FAM azide stock solution to a final concentration of 100-500 µM (a 10-50 fold molar excess over the protein).

-

Prepare the catalyst premix: Combine the CuSO4 and THPTA stock solutions in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO4 and 5 µL of 50 mM THPTA). Vortex briefly.

-

Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove the excess unreacted 6-FAM azide and catalyst components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Collect the fractions containing the labeled protein.

-

-

Analysis:

-

Confirm labeling by measuring the fluorescence of the purified protein using a fluorometer (Ex/Em: ~495/520 nm).

-

Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning to confirm covalent attachment and assess purity.

-

Cellular Imaging of Alkyne-Labeled Biomolecules

This protocol outlines the detection of biomolecules that have been metabolically labeled with an alkyne-containing precursor in cultured cells.

Materials:

-

Cells cultured on coverslips, metabolically labeled with an alkyne-containing substrate (e.g., 5-ethynyl-2'-deoxyuridine (EdU) for DNA or an alkyne-modified amino acid for proteins)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail components (or individual reagents as above)

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency on coverslips.

-

Incubate the cells with the alkyne-containing metabolic label for a duration appropriate to label the biomolecule of interest.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:

-

438 µL PBS

-

10 µL 50 mM CuSO4

-

2.5 µL 10 mM 6-FAM azide stock

-

50 µL 1 M Sodium Ascorbate

-

-

Remove the PBS from the coverslips and add enough click reaction cocktail to cover the cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Staining and Mounting:

-

Wash the cells three times with PBS.

-

If desired, counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the labeled cells using a fluorescence microscope with appropriate filter sets for FAM (e.g., a standard FITC filter set). The 6-FAM signal will indicate the location of the alkyne-labeled biomolecules.

-

References

An In-depth Technical Guide to Click Chemistry with 6-FAM Azide

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the principles and applications of click chemistry, with a specific focus on the use of 6-Carboxyfluorescein (6-FAM) Azide. It covers the core mechanisms, provides detailed experimental protocols, presents quantitative data for practical application, and illustrates key concepts through diagrams.

Introduction to Click Chemistry and 6-FAM Azide

Click Chemistry refers to a class of chemical reactions that are modular, high-yielding, and generate minimal byproducts.[1][2] The philosophy behind it, introduced by K. Barry Sharpless, emphasizes simplicity and reliability, allowing for the efficient joining of two molecular components.[2][3] The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), both of which form a stable triazole linkage.[1] These reactions are bio-orthogonal, meaning their components are inert within complex biological systems, enabling precise chemical modifications of biomolecules.

6-FAM Azide (6-Carboxyfluorescein Azide) is a derivative of the widely-used green fluorescent dye, fluorescein. It is functionalized with an azide group, making it an ideal "click-ready" reagent for labeling alkyne-modified biomolecules. Its bright, stable fluorescence, high quantum yield, and photostability make it a preferred choice for a multitude of applications, including bioconjugation, cellular imaging, and diagnostics.

Core Mechanisms of Azide-Alkyne Click Chemistry

The versatility of 6-FAM azide lies in its ability to participate in two primary types of click chemistry reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the classic "click" reaction, involving the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. This reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted 1,2,3-triazole product. The copper(I) catalyst accelerates the reaction rate by up to 10⁸ compared to the uncatalyzed version. In practice, the active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To prevent copper-mediated damage to sensitive biomolecules and enhance reaction efficiency, a stabilizing ligand like THPTA or TBTA is typically included.

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with copper catalysts in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst. Instead, it utilizes a cyclooctyne, a highly strained alkyne, which readily reacts with an azide. The driving force is the release of ring strain energy as the cyclooctyne forms a stable triazole linkage. The reaction is bio-orthogonal and proceeds efficiently at physiological temperatures, making it ideal for live-cell imaging and in vivo applications. The choice of cyclooctyne (e.g., DBCO, DIBO, BCN) significantly impacts the reaction kinetics.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data for 6-FAM Azide

Successful experimental design requires an understanding of the key properties of the reagents involved.

Table 1: Spectroscopic Properties of 6-FAM Azide

This table summarizes the key spectral characteristics of 6-FAM azide, essential for fluorescence-based detection and imaging.

| Property | Value | Reference(s) |

| Excitation Maximum (λabs) | ~493-496 nm | |

| Emission Maximum (λem) | ~517-520 nm | |

| Molar Extinction Coefficient (ε) | ~74,000-83,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield | ~0.93 | |

| Recommended Quencher | BHQ-1 |

Table 2: Comparative Reaction Kinetics

Reaction rates are critical for planning incubation times and choosing the appropriate click chemistry method. SPAAC kinetics are highly dependent on the structure of the cyclooctyne.

| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| CuAAC | Azide + Terminal Alkyne | 10 to 10⁴ | Aqueous, with Cu(I) | |

| SPAAC | Benzyl Azide + DIBO | 0.17 | Not specified | |

| SPAAC | Benzyl Azide + DIFO | 0.076 | Not specified | |

| SPAAC | Benzyl Azide + BCN | 0.14 | Not specified | |

| SPAAC | Tetra-fluorinated aromatic azide + DBCO | 3.60 | Not specified |

Note: The rate of CuAAC is highly dependent on catalyst and ligand concentrations. SPAAC rates are shown for benzyl azide as a model; rates with 6-FAM azide are expected to be similar.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of 6-FAM azide in click chemistry.

Protocol 1: CuAAC Labeling of an Alkyne-Modified Oligonucleotide

This protocol describes a general procedure for labeling an alkyne-modified DNA or RNA oligonucleotide with 6-FAM azide.

Materials:

-

Alkyne-modified oligonucleotide

-

6-FAM Azide (e.g., 10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in nuclease-free water)

-

THPTA ligand (e.g., 100 mM stock in nuclease-free water)

-

Sodium Ascorbate (e.g., 300 mM stock in nuclease-free water, prepare fresh )

-

Nuclease-free water and buffers (e.g., PBS)

Procedure:

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water or buffer to a desired final concentration (e.g., 100 µM).

-

Reagent Addition: In a microcentrifuge tube, combine the following in order:

-

The alkyne-oligonucleotide solution.

-

6-FAM Azide stock solution to a final concentration of 4-50 fold molar excess over the oligo.

-

THPTA stock solution (final concentration should be 5x that of CuSO₄).

-

CuSO₄ stock solution (a final concentration of 0.10 mM to 1 mM is common).

-

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (final concentration of ~1-5 mM). Vortex briefly to mix.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Purification: Purify the labeled oligonucleotide to remove excess dye and reagents. This can be achieved via ethanol precipitation, size-exclusion chromatography, or using a specialized purification cartridge like a Glen-Pak™ cartridge.

Caption: Experimental workflow for CuAAC labeling of an oligonucleotide.

Protocol 2: SPAAC Labeling of Glycans in Live Cells

This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar, followed by fluorescent tagging with a DBCO-functionalized 6-FAM derivative via SPAAC.

Materials:

-

Adherent mammalian cells (e.g., HeLa) in culture.

-

Complete cell culture medium.

-

Azide-modified sugar (e.g., Peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).

-

DBCO-functionalized 6-FAM (e.g., 10 mM stock in DMSO).

-

Phosphate-buffered saline (PBS).

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

Procedure:

-

Metabolic Labeling:

-

Culture cells to desired confluency.

-

Replace the standard medium with a medium containing an optimized concentration of Ac₄ManNAz.

-

Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂) to allow metabolic incorporation of the azide sugar into cell-surface glycans.

-

-

SPAAC Reaction:

-

Prepare a solution of DBCO-6-FAM in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS to remove unincorporated azide sugar.

-

Add the DBCO-6-FAM solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

-

Washing and Staining:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-6-FAM probe.

-

If desired, stain the nuclei by incubating with a DAPI or Hoechst solution for 10-15 minutes.

-

Wash once more with PBS.

-

-

Imaging:

-

Replace the PBS with an appropriate imaging medium.

-

Visualize the fluorescently labeled cells using a fluorescence microscope with standard FITC/GFP filter sets.

-

Caption: Workflow for live-cell labeling using metabolic incorporation and SPAAC.

Applications in Research and Drug Development

The conjugation of 6-FAM azide to biomolecules enables a wide array of applications across various scientific fields.

-

Bioconjugation: The primary use is the stable labeling of DNA, RNA, proteins, and carbohydrates. This is fundamental for creating fluorescent probes for various assays.

-

Drug Discovery & Cellular Imaging: 6-FAM click chemistry supports live-cell fluorescence microscopy and high-content screening. It allows for the visualization of metabolic processes, protein trafficking, and drug-target engagement in real-time.

-

Diagnostics & Biosensing: It is integral to the development of fluorescence-based assays, biosensors, and molecular diagnostics tools, such as fluorescently labeled primers for qPCR.

-

Proteomics: In combination with metabolic labeling (e.g., with azidohomoalanine), it allows for the specific detection and quantification of newly synthesized proteins.

References

Navigating the Handling of 6-FAM Azide: An In-depth Technical Guide to Storage and Stability

For researchers, scientists, and drug development professionals, the precise and reliable performance of fluorescent probes is paramount. 6-Carboxyfluorescein (6-FAM) azide, a key reagent in bioconjugation and click chemistry, is no exception. Its efficacy is intrinsically linked to its chemical integrity, which is influenced by storage conditions and inherent stability. This guide provides a comprehensive overview of the storage and stability of FAM azide 6-isomer, offering detailed experimental protocols and data-driven recommendations to ensure its optimal use in research and development.

Recommended Storage and Handling

Proper storage is the first line of defense in preserving the quality of 6-FAM azide. Both the solid form and solutions in organic solvents require specific conditions to minimize degradation.

General Handling Guidelines

Due to the azide functional group, 6-FAM azide should be handled with appropriate safety precautions. Organic azides can be energetic compounds, and while 6-FAM azide has a relatively high carbon-to-nitrogen ratio, contributing to its stability, it is prudent to avoid exposure to excessive heat, friction, or shock. Use non-metal spatulas for handling the solid material.

| Parameter | Solid 6-FAM Azide | 6-FAM Azide in Solution |

| Storage Temperature | -20°C is the most commonly recommended storage temperature for long-term stability.[1][2][3][4] Some suppliers also indicate storage at 4°C is acceptable for the solid. | For stock solutions, -20°C is recommended for mid-term storage (up to a month), and -80°C is advised for long-term storage (up to 6 months).[5] |

| Light Exposure | Protect from light. Fluorescein derivatives are susceptible to photobleaching. | All solutions should be stored in amber vials or wrapped in foil to prevent photodegradation. |

| Moisture | Store in a desiccated environment. | Use anhydrous solvents, such as dry DMSO or DMF, for reconstitution. |

| Shipping Conditions | Typically shipped at ambient temperature for short durations. | Not applicable. |

| Shelf Life | Up to 24 months when stored correctly at -20°C in the dark. One supplier suggests a shelf life of 12 months. | One month at -20°C and up to six months at -80°C. |

Stability Profile of 6-FAM Azide

The stability of 6-FAM azide is influenced by several factors, including temperature, light, and chemical environment. Understanding these factors is crucial for designing experiments and interpreting results.

Thermal Stability

Photostability

Fluorescein and its derivatives are known to be susceptible to photobleaching upon prolonged exposure to light. This process involves the irreversible photochemical alteration of the fluorophore, leading to a loss of fluorescence. Therefore, it is critical to minimize the exposure of 6-FAM azide, both in its solid form and in solution, to direct light. Experiments involving this probe should be conducted with care to protect samples from excessive illumination.

Chemical Stability

The chemical environment can also impact the stability of 6-FAM azide. The fluorescein core is known to be sensitive to pH changes, which can affect its fluorescent properties. Additionally, the azide group can undergo reactions with various reagents. It is important to avoid strong reducing agents, which can convert the azide to an amine.

A known degradation pathway for carboxyfluorescein involves a reaction with primary amines, such as methylamine, under certain conditions, which can lead to the formation of a non-fluorescent lactam. While this has been observed during the deprotection of FAM-labeled oligonucleotides, it highlights a potential chemical incompatibility.

Experimental Protocols for Stability Assessment

To ensure the quality and performance of 6-FAM azide, particularly for critical applications, it may be necessary to perform in-house stability testing. The following are detailed methodologies for key experiments.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact 6-FAM azide from its potential degradation products.

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector and a fluorescence detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Gradient:

-

A linear gradient from 5% to 95% B over 20 minutes.

Flow Rate:

-

1.0 mL/min

Detection:

-

UV-Vis: Monitoring at the absorbance maximum of 6-FAM (approximately 494 nm).

-

Fluorescence: Excitation at 494 nm and emission at 520 nm.

Sample Preparation:

-

Prepare a stock solution of 6-FAM azide in DMSO (e.g., 1 mg/mL).

-

Dilute the stock solution with the initial mobile phase composition for injection.

Analysis:

-

Inject the sample and monitor the chromatogram for the appearance of new peaks, which would indicate degradation products. The purity of the main peak can be calculated based on the peak area relative to the total peak area.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to understand its degradation pathways and to confirm that the analytical method is stability-indicating.

Stress Conditions:

-

Acid Hydrolysis: Incubate a solution of 6-FAM azide in 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Incubate a solution of 6-FAM azide in 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of 6-FAM azide with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid 6-FAM azide to 80°C for 48 hours.

-

Photodegradation: Expose a solution of 6-FAM azide to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

After exposure to each stress condition, the samples are analyzed by the stability-indicating HPLC method to assess the extent of degradation and the profile of degradation products.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide quantitative data on the thermal stability of 6-FAM azide.

DSC Protocol:

-

Accurately weigh 2-5 mg of 6-FAM azide into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to identify melting points and decomposition exotherms.

TGA Protocol:

-

Accurately weigh 5-10 mg of 6-FAM azide into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature to determine the onset of decomposition.

Conclusion

The stability and proper storage of FAM azide 6-isomer are critical for its successful application in research and development. By adhering to the recommended storage conditions of -20°C in a dark, desiccated environment, researchers can significantly extend the shelf life and maintain the high purity of this fluorescent probe. For applications requiring stringent quality control, the implementation of the detailed experimental protocols for stability-indicating HPLC, forced degradation studies, and thermal analysis will provide a comprehensive understanding of the molecule's stability profile, ensuring the reliability and reproducibility of experimental results.

References

- 1. Quality by design paradigm for optimization of green stability indicating HPLC method for concomitant determination of fluorescein and benoxinate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. pharmtech.com [pharmtech.com]

- 4. 6-FAM-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 5. Quality by design paradigm for optimization of green stability indicating HPLC method for concomitant determination of fluorescein and benoxinate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-FAM Azide: Principles, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein azide (6-FAM azide) is a highly versatile, green fluorescent probe widely utilized in biological research for the specific labeling of biomolecules. Its core utility lies in its azide functional group, which facilitates its covalent attachment to alkyne-modified molecules through a highly efficient and bioorthogonal reaction known as "click chemistry". This technical guide provides a comprehensive overview of the properties of 6-FAM azide, detailed experimental protocols for its application, and insights into its use for studying complex biological processes.

Core Properties of 6-FAM Azide

6-FAM azide is a derivative of fluorescein, one of the most common fluorophores in life sciences. Its chemical and spectroscopic properties make it an ideal choice for a variety of fluorescence-based detection methods.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 6-FAM azide is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₄H₁₈N₄O₆ | [1][2] |

| Molecular Weight | 458.43 g/mol | [1][2][3] |

| CAS Number | 1386385-76-7 | |

| Appearance | Yellow to orange solid | |

| Solubility | DMSO, DMF, MeOH | |

| Excitation Maximum (λex) | ~496 nm | |

| Emission Maximum (λem) | ~516 nm | |

| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.9 | |

| Storage Conditions | -20°C, protected from light |

Principles of "Click Chemistry" Labeling

The primary application of 6-FAM azide is in "click chemistry," a term that describes reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and aqueous environments. The two main types of click chemistry reactions involving azides are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most widely used form of click chemistry. It involves the reaction between an azide (like 6-FAM azide) and a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for labeling biomolecules in complex mixtures.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for labeling molecules in living cells and organisms.

Experimental Protocols

The following sections provide detailed methodologies for common applications of 6-FAM azide.

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides via CuAAC

This protocol describes the labeling of an alkyne-modified oligonucleotide with 6-FAM azide using a copper(I) catalyst.

Materials:

-

Alkyne-modified oligonucleotide

-

6-FAM azide

-

Nuclease-free water

-

Anhydrous DMSO

-

Copper(II) sulfate (CuSO₄)

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand

-

Sodium ascorbate

-

Triethylammonium acetate (TEAA) buffer (for HPLC purification)

-

Acetonitrile (for HPLC purification)

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

-

Prepare a 10 mM stock solution of 6-FAM azide in anhydrous DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

-

Prepare a 100 mM stock solution of THPTA ligand in nuclease-free water or TBTA in a DMSO/t-butanol mixture.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, 6-FAM azide (typically 1.5 to 3-fold molar excess over the oligonucleotide), and THPTA/TBTA ligand.

-

Add the CuSO₄ stock solution to the mixture and vortex briefly.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

The labeled oligonucleotide can be purified from unreacted reagents using methods such as ethanol precipitation followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Monitor the elution at both 260 nm (for the oligonucleotide) and ~496 nm (for the 6-FAM dye) to identify the labeled product.

-

Protocol 2: EdU Cell Proliferation Assay

This protocol outlines the detection of cell proliferation by incorporating 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA, followed by a click reaction with 6-FAM azide.

Materials:

-

Cells cultured on coverslips or in plates

-

5-ethynyl-2'-deoxyuridine (EdU)

-

Fixation solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction cocktail:

-

Copper(II) sulfate (CuSO₄)

-

6-FAM azide

-

Sodium ascorbate

-

Reaction buffer (e.g., Tris-buffered saline)

-

-

Wash buffer (e.g., PBS with 3% BSA)

-

Nuclear counterstain (e.g., DAPI)

Procedure:

-

EdU Labeling:

-

Add EdU to the cell culture medium at a final concentration of 10-20 µM.

-

Incubate the cells for a desired period (e.g., 1-2 hours) to allow for EdU incorporation into replicating DNA.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash the cells twice with wash buffer.

-

Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.

-

Wash the cells twice with wash buffer.

-

-

Click Reaction:

-

Prepare the click reaction cocktail by adding CuSO₄, 6-FAM azide, and freshly prepared sodium ascorbate to the reaction buffer.

-

Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Staining:

-

Wash the cells with wash buffer.

-

If desired, counterstain the nuclei with DAPI.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filter sets for 6-FAM (green fluorescence) and the nuclear counterstain (blue fluorescence).

-

Advanced Applications: Probing Biological Pathways

Beyond general biomolecule labeling, 6-FAM azide, in conjunction with metabolic labeling strategies, enables the investigation of complex biological processes.

Visualizing Protein Glycosylation

Glycosylation is a critical post-translational modification involved in numerous signaling pathways. By metabolically incorporating azide-modified sugars (e.g., N-azidoacetylgalactosamine, GalNAz) into cellular glycans, researchers can subsequently label these glycans with 6-FAM azide via click chemistry. This allows for the visualization of glycosylated proteins and the study of their roles in cellular processes.

Tracking Nascent RNA

The synthesis and turnover of RNA are fundamental to gene expression. By feeding cells azide-modified nucleosides, which are incorporated into newly transcribed RNA, it is possible to label and track nascent RNA populations. Subsequent reaction with 6-FAM azide allows for the visualization and quantification of newly synthesized RNA, providing insights into transcriptional regulation and RNA stability.

Conclusion

6-FAM azide is a powerful and versatile tool for researchers across various disciplines. Its bright fluorescence and the high efficiency of click chemistry enable the precise and sensitive labeling of a wide array of biomolecules. The experimental protocols provided in this guide offer a starting point for the successful application of 6-FAM azide in research, from routine biomolecule conjugation to advanced studies of cellular pathways. As bioorthogonal chemistry continues to evolve, the applications of reagents like 6-FAM azide will undoubtedly expand, offering new avenues to explore the intricate workings of biological systems.

References

Technical Guide: Solubility and Application of FAM Azide (6-Isomer) in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-isomer FAM (Carboxyfluorescein) azide in Dimethyl Sulfoxide (DMSO). It includes quantitative solubility data, detailed experimental protocols for its dissolution and use in common bioconjugation techniques, and a visual representation of the experimental workflow.

Executive Summary

6-isomer FAM azide is a widely utilized fluorescent probe in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. Its solubility in appropriate solvents is critical for successful experimental outcomes. DMSO is a common and effective solvent for dissolving FAM azide. This guide consolidates available data on its solubility limits and provides standardized protocols for its preparation and use.

Solubility of 6-FAM Azide in DMSO

6-FAM azide exhibits excellent solubility in polar organic solvents, including DMSO, DMF, and alcohols[1][2][3][4][5]. This makes DMSO a preferred solvent for preparing stock solutions for subsequent use in aqueous reaction buffers.

Quantitative Solubility Data

The following table summarizes the reported solubility of 6-FAM azide in DMSO.

| Parameter | Value | Notes | Source(s) |

| Maximum Reported Solubility | 100 mg/mL | Equivalent to 218.14 mM. Requires ultrasonic agitation. The use of new, anhydrous DMSO is recommended as its hygroscopic nature can impact solubility. | |

| Common Stock Concentration | 10 mM | Routinely prepared and commercially available, indicating good stability and solubility at this concentration. |

Factors Influencing Solubility

Several factors can influence the dissolution of 6-FAM azide in DMSO:

-

Purity of DMSO: The hygroscopic nature of DMSO means it can absorb water from the atmosphere. The presence of water can affect the solubility of solutes. It is highly recommended to use new, unopened, anhydrous DMSO for preparing stock solutions.

-

Temperature: While many protocols are performed at room temperature, gentle warming and sonication can aid in the dissolution of the solid material, especially at higher concentrations.

-

Agitation: Vigorous vortexing or sonication is often necessary to fully dissolve the compound, particularly when preparing concentrated stock solutions.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and use of 6-FAM azide solutions in DMSO for typical bioconjugation experiments.

Preparation of a 10 mM 6-FAM Azide Stock Solution in DMSO

This protocol describes the preparation of a standard 10 mM stock solution, which is suitable for most click chemistry applications.

Materials:

-

6-FAM azide, 6-isomer (solid)

-

Anhydrous DMSO

-

Microcentrifuge tubes

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Weighing: Accurately weigh a specific mass of 6-FAM azide. For example, to prepare a 1 mL solution, weigh out approximately 4.58 mg of 6-FAM azide (Molecular Weight: ~458.42 g/mol ).

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the solid 6-FAM azide. To prepare a 10 mM solution from 1 mg of the compound, add 218 µL of DMSO. A helpful calculator for preparing stock solutions of various concentrations is often provided by suppliers.

-

Dissolution: Vortex the mixture thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming or brief sonication can be applied.

-

Storage: Store the resulting stock solution at -20°C, protected from light. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

General Protocol for Copper-Catalyzed Click Chemistry Labeling

This protocol outlines a general workflow for labeling an alkyne-modified biomolecule (e.g., an oligonucleotide) with 6-FAM azide.

Materials:

-

10 mM 6-FAM azide in DMSO (from Protocol 3.1)

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (CuSO₄) solution

-

Reducing agent solution (e.g., Sodium Ascorbate)

-

Copper ligand (e.g., THPTA or TBTA) solution

-

Reaction buffer (e.g., PBS or triethylammonium acetate buffer)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

-

Add the 10 mM 6-FAM azide stock solution in DMSO. The final concentration of DMSO in the reaction mixture is typically around 50%.

-

Add the copper ligand solution.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).

-

Vortex the reaction mixture gently and incubate at room temperature, protected from light, for 30-60 minutes.

-

Purify the labeled biomolecule using standard methods such as ethanol precipitation or chromatography.

Visualized Experimental Workflow

The following diagram illustrates the key steps in a typical click chemistry labeling experiment using 6-FAM azide.

Caption: Workflow for biomolecule labeling using 6-FAM azide via click chemistry.

Conclusion

6-isomer FAM azide is readily soluble in DMSO, with concentrations of 10 mM being standard for stock solutions. The high solubility and established protocols for its use in click chemistry make it a reliable and versatile tool for fluorescently labeling a wide range of biomolecules in research and development. Adherence to proper solvent handling and storage conditions will ensure the integrity and reactivity of the compound for consistent experimental results.

References

Methodological & Application

Application Notes and Protocols for 6-FAM Azide Labeling of Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. 6-carboxyfluorescein (6-FAM) is a widely used fluorescent dye that emits in the green spectrum, making it compatible with a variety of common fluorescence detection instruments.[1][2][3] This document provides a detailed protocol for the labeling of alkyne-modified oligonucleotides with 6-FAM azide using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[4][5] This method is highly efficient, specific, and proceeds under mild conditions, ensuring the integrity of the oligonucleotide.